5-Docosylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Docosylbenzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of resorcinol It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 3 positions, along with a long docosyl (C22H45) alkyl chain at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Docosylbenzene-1,3-diol typically involves the alkylation of resorcinol with a docosyl halide under basic conditions. The reaction can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually performed in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Docosylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Docosylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Docosylbenzene-1,3-diol involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This dual mechanism contributes to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Resorcinol (benzene-1,3-diol): Lacks the long alkyl chain, making it less hydrophobic.
Catechol (benzene-1,2-diol): Differently positioned hydroxyl groups, leading to different reactivity.
Hydroquinone (benzene-1,4-diol): Similar to resorcinol but with hydroxyl groups at the 1 and 4 positions.
Uniqueness
5-Docosylbenzene-1,3-diol is unique due to its long docosyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules.
Properties
CAS No. |
64645-62-1 |
---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
5-docosylbenzene-1,3-diol |
InChI |
InChI=1S/C28H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(30)24-26/h23-25,29-30H,2-22H2,1H3 |
InChI Key |
RIFUPWAWKWOOHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.